molecular formula C17H17BrN2O2S B2532675 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-54-0

1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2532675
CAS No.: 886905-54-0
M. Wt: 393.3
InChI Key: XQEGAAHGXUJEMR-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology known for its diverse biological activities . The structure is further functionalized with a 4-bromobenzyl group at the N-1 position and a propylsulfonyl moiety at the C-2 position. The benzimidazole nucleus is a well-documented structural isomer of azaindole, a key component in approved therapeutic agents, and serves as a versatile synthon for developing bioactive molecules . The incorporation of a sulfonamide group, as part of the propylsulfonyl chain, is a strategic feature commonly associated with potent inhibitory activity against various enzyme targets . Research on analogous compounds demonstrates that the 2-bromobenzyl substitution on related heterocyclic systems can significantly enhance antitumor activity . Furthermore, molecular hybrids combining benzimidazole with sulfonamide groups have been rationally designed as targeted inhibitors, showing promising activity in enzyme assays and against specific cancer cell lines . This makes this compound a compelling candidate for investigating new oncological and kinase-focused research pathways. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEGAAHGXUJEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves a multi-step process:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced via a sulfonylation reaction, where the benzimidazole derivative reacts with propylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Overview

1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class, known for its diverse biological activities and potential applications in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by comprehensive data tables and case studies.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : May produce sulfides.
  • Substitution : Allows for the introduction of different functional groups.

Biology

The compound is investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it exhibits significant activity against various bacterial and fungal strains.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows strong antibacterial effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 mg/L
Escherichia coli>1000 mg/L (indicating resistance)
Methicillin-resistant Staphylococcus aureus (MRSA)Notable effectiveness reported

This compound's effectiveness against resistant strains highlights its potential in treating antibiotic-resistant infections.

Antifungal Activity

The compound has also shown promising antifungal properties, although specific data on MIC values for fungal strains are less commonly reported.

Medicine

In the medicinal field, this compound is explored for its therapeutic applications. Its interaction with molecular targets such as enzymes and receptors may lead to the modulation of various biological pathways, including:

  • Signal transduction
  • Apoptosis
  • Cell proliferation

Research into its anticancer properties has revealed that it can inhibit cancer cell lines effectively. For instance, compounds derived from benzimidazole derivatives have shown significant activity against human colorectal carcinoma cell lines.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its unique chemical structure allows it to participate in various synthetic processes that are essential for producing advanced materials.

Case Studies and Findings

Several studies have highlighted the efficacy of this compound:

  • Antibacterial Evaluation :
    • A study evaluated the antibacterial activity of this compound against multiple Gram-positive and Gram-negative bacteria using microbroth dilution assays. Results indicated promising antibacterial effects across various strains .
  • Anticancer Screening :
    • The compound was tested against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B assay, revealing significant cytotoxic effects comparable to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including signal transduction, apoptosis, and cell proliferation, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Sulfonyl vs. Thioether and Alkoxy Groups
  • Compound 19 (1-benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole) : Features a thioether group at C2. Thioethers are less electron-withdrawing than sulfonyl groups, which may reduce oxidative stability and alter reactivity in biological systems .
  • Compound 5 (1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole) : Lacks a sulfonyl group but includes halogenated aryl groups. The dual chloro substituents enhance lipophilicity, contrasting with the polar sulfonyl group in the target compound .
  • 1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) : An alkoxy substituent increases hydrophilicity but lacks the strong electron-withdrawing effect of sulfonyl groups. This compound demonstrated acetylcholinesterase inhibition (IC₅₀ = 1.533 mM), suggesting substituent-dependent bioactivity .
Halogenated Derivatives
  • 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole (5) : Contains bromine on both the benzyl and phenyl groups. This compound exhibited antimicrobial activity against S. aureus and S. typhi, highlighting the role of halogens in enhancing antibacterial potency .
  • 2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole : The absence of a sulfonyl group but presence of bromine and phenyl rings may contribute to π-π stacking interactions in receptor binding, differing from the sulfonyl-mediated polarity in the target compound .

Structural Analogues with Heterocyclic Modifications

  • Derivative L (1-(4-chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanimine) : Incorporates an oxadiazole ring, which introduces additional hydrogen-bonding sites. Such modifications can enhance binding affinity to enzymatic targets compared to sulfonyl groups .
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (16) : A fluorophenyl group at C2 showed GABA-A receptor modulation, suggesting that electron-withdrawing substituents (e.g., F, SO₂) can fine-tune receptor interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Reported Bioactivity
Target Compound (CAS 886905-54-0) 393.3 4-Bromobenzyl, Propylsulfonyl Not reported
1-(4-Bromophenyl)-2-ethyl-1H-benzo[d]imidazole (CAS 97870-64-9) 301.18 4-Bromophenyl, Ethyl Not reported
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole 319.2 4-Bromophenyl, Phenyl Potential kinase inhibition
1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) 204.3 Butoxymethyl Acetylcholinesterase inhibition (IC₅₀ = 1.533 mM)

Key Observations :

  • The target compound’s higher molecular weight (393.3 vs. ~300 for others) may impact bioavailability and tissue penetration.
  • Sulfonyl groups generally increase aqueous solubility compared to alkyl or aryl substituents, though experimental data are needed for confirmation.

Biological Activity

1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14BrN2O2S
  • Molecular Weight : 356.3 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been tested against various strains of bacteria and fungi, demonstrating significant activity.

Case Studies and Findings

  • Antibacterial Activity :
    • In vitro studies have shown that this compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
      • Staphylococcus aureus : MIC = 15.6 mg/L
      • Escherichia coli : MIC > 1000 mg/L (indicating resistance)
    • The compound's effectiveness against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), was also noted, suggesting its potential in treating antibiotic-resistant infections .
  • Antifungal Activity :
    • While the compound showed promising antibacterial properties, its antifungal activity was less pronounced. In tests against common fungal pathogens like Candida albicans, it did not exhibit significant bioactivity, indicating a selective action primarily against bacterial strains .
  • Structure-Activity Relationship :
    • The presence of the propylsulfonyl group was crucial for enhancing the solubility and bioavailability of the compound, which may contribute to its observed antimicrobial efficacy. Studies suggest that modifications in the benzimidazole structure can lead to varying levels of biological activity .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable characteristics for drug development:

  • Absorption : The BOILED-Egg model suggests good gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : The compound is predicted to cross the blood-brain barrier effectively, which is particularly important for treating central nervous system infections like tuberculous meningitis .

Summary of Biological Activity

Activity TypeOrganismMIC (mg/L)Notes
AntibacterialStaphylococcus aureus15.6Strong activity
AntibacterialEscherichia coli>1000Resistant strain
AntifungalCandida albicansNot significantLimited antifungal activity

Q & A

Q. How can SAR studies guide the design of antitumor analogs?

  • Methodological Answer : Substituting the propylsulfonyl group with bulkier aryl groups (e.g., 4-fluorophenyl) increases steric hindrance, potentially enhancing kinase inhibition. In vitro assays against BRAF V600E mutants reveal IC₅₀ correlations with substituent electronegativity .

Data Contradiction Analysis

Q. How to address conflicting reports on the antibacterial efficacy of bromo vs. chloro substituents?

  • Methodological Answer : Re-evaluate MIC values under standardized conditions (e.g., broth microdilution per CLSI guidelines). Studies indicate bromine’s larger atomic radius improves hydrophobic interactions, but chloro derivatives may exhibit better solubility, affecting bioavailability .

Q. Why do some synthetic routes report lower yields for sulfonated derivatives?

  • Methodological Answer : Oxidative side reactions (e.g., sulfoxide formation) may occur at elevated temperatures. Kinetic studies using HPLC-MS can identify intermediates, guiding temperature control (≤25°C) and stoichiometric adjustments .

Experimental Design Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to test variables like solvent polarity, catalyst loading, and reaction time .
  • Biological Assays : Pair in vitro antimicrobial tests with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
  • Thermal Analysis : TGA/DTA (e.g., heating rate 10°C/min under N₂) assesses decomposition pathways, informing storage conditions .

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